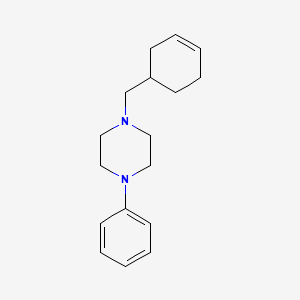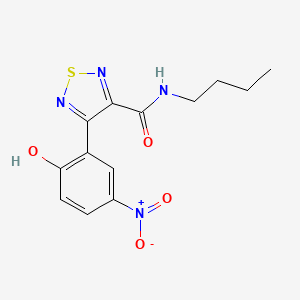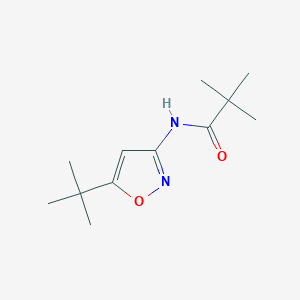
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate, also known as BPP, is a compound that has been widely studied for its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine. 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In a study by Zhang et al., 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate was shown to increase the levels of brain-derived neurotrophic factor (BDNF) in mice. BDNF is a protein that is involved in the growth and survival of neurons in the brain. In addition, 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has also been shown to have antioxidant effects. A study by Wang et al. showed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate had antioxidant effects in rats.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its well-established synthesis method. 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are many potential future directions for the study of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate. One possible direction is to investigate its potential therapeutic effects in other diseases such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential side effects and toxicity in animal models. In addition, further studies are needed to fully understand the mechanism of action of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate and its effects on neurotransmitter activity in the brain.
Conclusion:
In conclusion, 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate, or 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate, is a compound that has shown promising results in the treatment of various diseases. Its well-established synthesis method and potential therapeutic effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 3-bromobenzyl chloride with 3-phenylpropylpiperazine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate. This synthesis method has been well-established and has been used in many studies involving 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate.
Scientific Research Applications
1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. In a study conducted by Zhang et al., 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate was shown to have an antidepressant-like effect in mice. Another study by Wang et al. showed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate had anxiolytic effects in rats. In addition, 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate has also been studied for its potential antipsychotic effects. A study by Huang et al. showed that 1-(3-bromobenzyl)-4-(3-phenylpropyl)piperazine oxalate had antipsychotic-like effects in rats.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2.C2H2O4/c21-20-10-4-8-19(16-20)17-23-14-12-22(13-15-23)11-5-9-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-4,6-8,10,16H,5,9,11-15,17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGFZNRITGVNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)
